N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)(PYRIDIN-2-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE
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Overview
Description
N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)(PYRIDIN-2-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a combination of thiophene, furan, piperazine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)(PYRIDIN-2-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the thiophene and furan rings, which are then functionalized to introduce the piperazine and pyridine groups. The final step often involves the formation of the carboxamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)(PYRIDIN-2-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)(PYRIDIN-2-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)(PYRIDIN-2-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit a particular enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Shares structural similarities but differs in the core heterocyclic rings.
5-isoxazol-5-yl-N-[4-(4-methylpiperazin-1-yl)benzyl]thiophene-2-sulfonamide: Contains similar functional groups but has an isoxazole ring instead of a furan ring.
Uniqueness
N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)(PYRIDIN-2-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE is unique due to its combination of thiophene, furan, piperazine, and pyridine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-15-16(2)29-22(24-21(27)18-8-6-14-28-18)19(15)20(17-7-4-5-9-23-17)26-12-10-25(3)11-13-26/h4-9,14,20H,10-13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHHWYCHRJXQGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=CC=N2)N3CCN(CC3)C)NC(=O)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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